molecular formula C19H22N6O3 B1199911 1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea

1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea

Cat. No. B1199911
M. Wt: 382.4 g/mol
InChI Key: UDAQTAXNUHMCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-[[anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea is a member of ureas.

Scientific Research Applications

Chemical Modifications and Derivatives

  • Research by Glomb and Lang (2001) identified a derivative of the compound, 5-(4,5-Dihydroxy-2-imino-1-imidazolidinyl)norvaline, as a product of the reaction of arginine with glyoxal. This study highlighted the formation and characterization of glyoxal-arginine modifications, demonstrating the chemical versatility of imidazolidinyl derivatives (Glomb & Lang, 2001).

Synthesis and Antibacterial Activity

  • Desai et al. (2001) conducted a study on the synthesis and antibacterial activity of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, which are structurally related to the query compound. This research indicates the potential for creating structurally similar compounds with significant biological activities (Desai et al., 2001).

Formation and Structural Analysis

  • Bremanis et al. (1987) explored the formation of imidazolidine derivatives, providing insights into the structural and chemical properties of compounds similar to the query chemical. This study contributes to the understanding of the chemical behavior and potential applications of imidazolidinyl compounds (Bremanis et al., 1987).

Synthetic Routes and Derivatives

  • Bohle and Perepichka (2009) described a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole, indicating the versatility and potential for creating diverse derivatives from imidazolidinyl-based compounds. This study contributes to the knowledge of synthesizing novel compounds with potential applications in various fields (Bohle & Perepichka, 2009).

properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-[1,3-dimethyl-2-oxo-5-(phenylcarbamoylamino)imidazolidin-4-yl]-3-phenylurea

InChI

InChI=1S/C19H22N6O3/c1-24-15(22-17(26)20-13-9-5-3-6-10-13)16(25(2)19(24)28)23-18(27)21-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H2,20,22,26)(H2,21,23,27)

InChI Key

UDAQTAXNUHMCIL-UHFFFAOYSA-N

SMILES

CN1C(C(N(C1=O)C)NC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

CN1C(C(N(C1=O)C)NC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea
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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea
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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea
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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea
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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea
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1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea

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